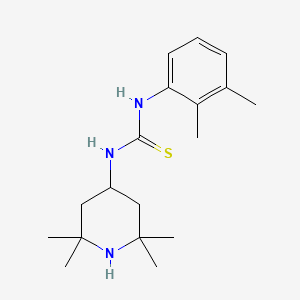
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in preclinical studies for the treatment of various respiratory viral infections. DAS-181 is a small molecule inhibitor that targets the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to enter and infect the cells.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide works by binding to the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to enter and infect the cells. By blocking these receptors, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide prevents the viruses from attaching to and entering the cells, thereby inhibiting viral replication and reducing viral titers.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to be well-tolerated and safe in preclinical studies, with no significant adverse effects observed. N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is a small molecule inhibitor that does not interact with host proteins or affect host cell functions. Therefore, it does not cause any significant biochemical or physiological effects in the host cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency, broad-spectrum antiviral activity, and low toxicity. N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be easily synthesized in large quantities and is stable under a wide range of conditions. However, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has some limitations, including its limited solubility in aqueous solutions and its potential for developing resistance in viral strains.
Direcciones Futuras
There are several potential future directions for the development and application of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in humans. Additionally, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide could be combined with other antiviral drugs or used in combination therapy to enhance its antiviral activity and reduce the risk of developing resistance. Finally, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide could be used as a prophylactic agent to prevent respiratory viral infections in high-risk populations, such as immunocompromised individuals or healthcare workers.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxyaniline with 2,5-difluorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained by crystallization and purification. The synthesis method has been optimized to produce N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in high yields and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been extensively studied in preclinical models for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can effectively inhibit viral replication and reduce viral titers in infected cells. In vivo studies in animal models have demonstrated that N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can reduce viral loads, alleviate symptoms, and improve survival rates in infected animals.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-12(13(8-10)21-2)17-22(18,19)14-7-9(15)3-5-11(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTVNCOHSDEZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)



![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)